

Poly(methylhydrosiloxane) (PMHS): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Poly(methylhydrosiloxane)*

Cat. No.: B7799882

[Get Quote](#)

Poly(methylhydrosiloxane), commonly abbreviated as PMHS, is a versatile and widely utilized polymer in modern chemistry.^{[1][2]} Characterized by a flexible siloxane backbone with reactive silicon-hydride (Si-H) bonds, PMHS serves as a mild, stable, and environmentally benign reducing agent.^{[1][2]} Its low cost, ease of handling, and non-toxic nature make it an attractive alternative to more hazardous traditional reducing agents in organic synthesis, a cornerstone of drug discovery and development.^{[1][3]} This guide provides an in-depth overview of the chemical data, synthesis, and key applications of PMHS, with a focus on its relevance to pharmaceutical research.

Core Chemical and Physical Data

PMHS is not a single, discrete molecule but a polymer with a variable chain length, leading to a range of molecular weights and viscosities. Several CAS numbers are used to identify PMHS and its related structures, with the most common ones referring to trimethylsilyl-terminated linear polymers.^[4]

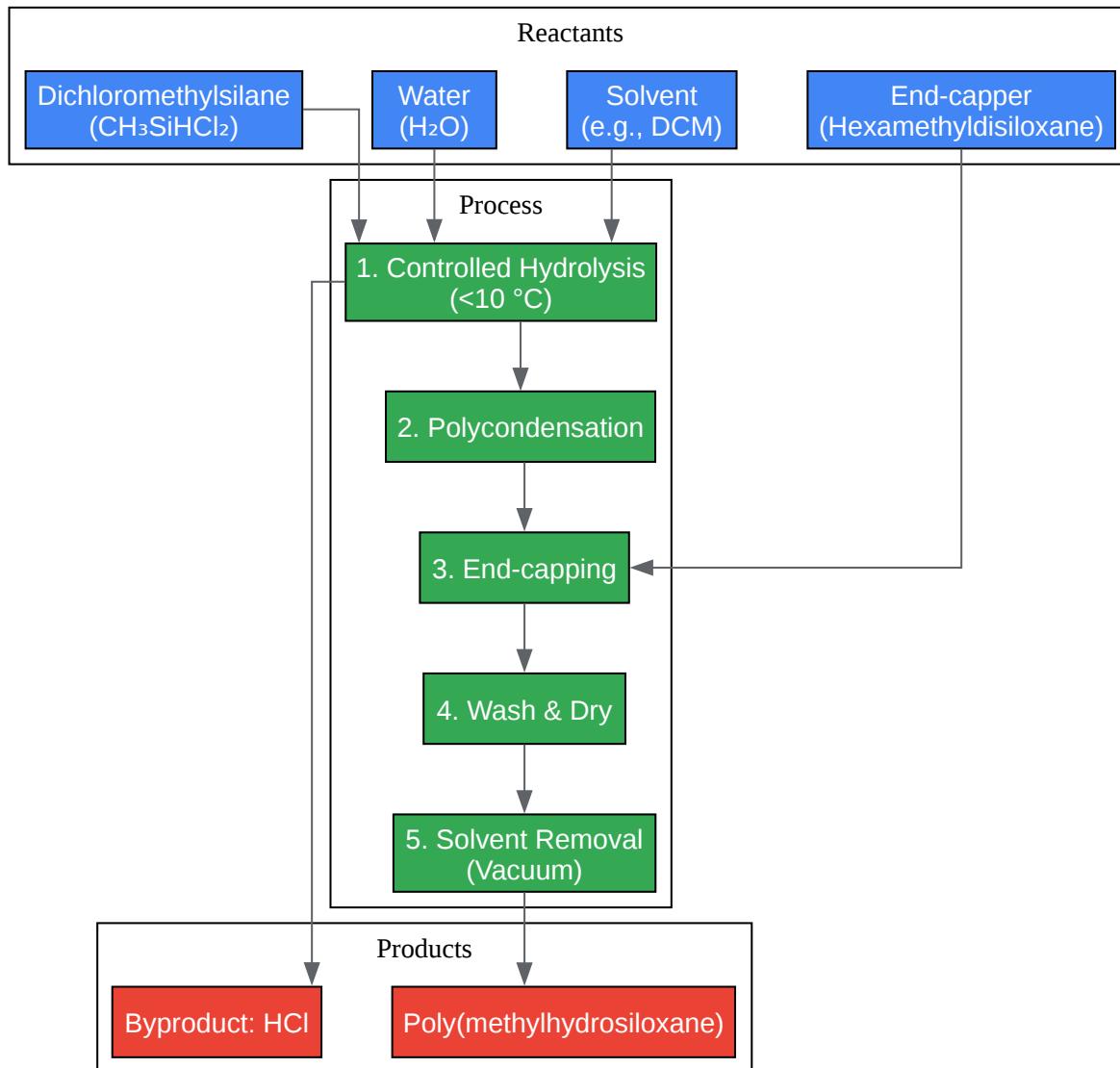
Property	Data
CAS Numbers	63148-57-2 (trimethylsilyl terminated), 9004-73-3 (general), 16066-09-4 (tetramer)
General Formula	$[-\text{CH}_3(\text{H})\text{Si}-\text{O}-]^n$
Linear Formula	$(\text{CH}_3)_3\text{SiO}[(\text{CH}_3)\text{HSiO}]^n\text{Si}(\text{CH}_3)_3$ ^[5]
Appearance	Clear, colorless to light yellow, viscous liquid ^[6]
Density	~1.006 g/mL at 25 °C ^[5]
Viscosity	15-40 mPa·s at 20 °C (typical, but varies with molecular weight) ^[5]
Boiling Point	>200 °C (decomposes) ^[6]
Refractive Index	$n_{20/D} \sim 1.398$ ^[5]
Solubility	Soluble in hydrocarbons, ethers, and chlorinated solvents. Insoluble in water, methanol, and DMSO. ^[6]
Stability	Stable in air and moisture; incompatible with strong acids, bases, and oxidants. ^[4]

Synthesis of Poly(methylhydrosiloxane)

The industrial preparation of PMHS is primarily achieved through the controlled hydrolysis and subsequent condensation of dichloromethylsilane ($\text{CH}_3\text{SiHCl}_2$).^{[1][7]} The process involves the formation of silanol intermediates which then polymerize. Hexamethyldisiloxane is often used to cap the polymer chains, yielding a more stable, linear product.^[7]

Experimental Protocol: Synthesis of PMHS

This protocol describes a general laboratory-scale synthesis of trimethylsilyl-terminated PMHS.


Materials:

- Dichloromethylsilane (DCHS)

- Dichloromethane (DCM) or Diethyl Ether (solvent)
- Deionized Water
- Triethylamine or other suitable HCl acceptor (optional, for controlling pH)
- Hexamethyldisiloxane (for end-capping)

Procedure:

- In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge the solvent (e.g., DCM). Cool the flask in an ice bath to below 10 °C.[8]
- Prepare a solution of dichloromethylsilane in the chosen solvent and add it to the dropping funnel.
- Slowly add the DCHS solution dropwise to the stirred solvent.
- In a separate vessel, prepare a mixture of deionized water and solvent. Add this mixture to the reaction flask via the dropping funnel at a rate that maintains the temperature below 10 °C. The hydrolysis of DCHS will produce hydrochloric acid (HCl).[8]
- After the addition is complete, allow the mixture to stir for an additional 2-3 hours while warming to room temperature to ensure complete hydrolysis and initial condensation.[8]
- To terminate the polymerization and cap the polymer chains, add hexamethyldisiloxane to the reaction mixture.
- The organic layer is separated, washed with water to remove HCl and any salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure (vacuum distillation) to yield the final PMHS product as a viscous liquid.[8]

[Click to download full resolution via product page](#)Synthesis workflow for **Poly(methylhydrosiloxane)**.

Applications in Pharmaceutical Synthesis

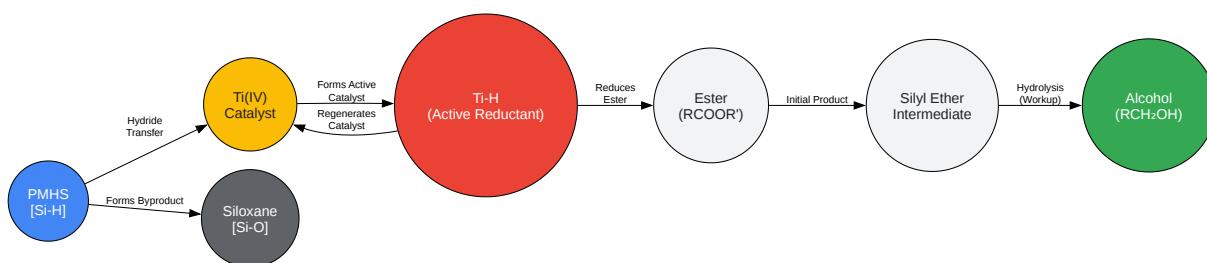
The primary role of PMHS in the context of drug development is as a reducing agent in organic synthesis. It is used to perform a wide variety of chemical transformations necessary for building the complex molecular architectures of active pharmaceutical ingredients (APIs). PMHS can transfer its hydride to a metal catalyst (such as those based on tin, titanium, zinc, or palladium), which then carries out the reduction.[\[1\]](#)

Key Reductions Mediated by PMHS:

- Reduction of Carbonyls: Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively.[\[3\]](#)
- Reduction of Esters and Lactones: Esters can be reduced to primary alcohols, and lactones can be converted to lactols (hemiacetals).[\[4\]](#)[\[9\]](#) This is a crucial transformation in the synthesis of many natural products and pharmaceutical intermediates.
- Reductive Amination: PMHS serves as a green alternative to borohydrides for the synthesis of amines from carbonyl compounds.[\[3\]](#)
- Deoxygenation Reactions: It can be used for the removal of certain oxygen functional groups.[\[2\]](#)

Experimental Protocol: Catalytic Reduction of an Ester to an Alcohol

This protocol provides a representative procedure for the reduction of an ester to a primary alcohol using PMHS with a titanium catalyst, a common transformation in API synthesis.[\[3\]](#)[\[4\]](#)


Materials:

- Ester substrate (e.g., Methyl Benzoate)
- **Poly(methylhydrosiloxane)** (PMHS)
- Titanium(IV) isopropoxide $[\text{Ti}(\text{O-i-Pr})_4]$ (catalyst)
- Anhydrous Tetrahydrofuran (THF) (solvent)
- Aqueous HCl solution (for workup)

- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ester substrate (1.0 eq) and anhydrous THF.
- Add the catalyst, titanium(IV) isopropoxide (e.g., 5-10 mol%), to the solution.
- Slowly add PMHS (e.g., 2.0-3.0 eq of Si-H) to the stirred solution at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating to proceed to completion.
- Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of aqueous HCl solution to hydrolyze the resulting silyl ether and neutralize the catalyst.
- Extract the product with ethyl acetate.
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to yield the pure primary alcohol.

[Click to download full resolution via product page](#)

Catalytic cycle for ester reduction using PMHS.

Relevance in Drug Delivery

While PMHS is primarily a synthetic reagent, the closely related polymer, poly(dimethylsiloxane) (PDMS), is extensively used in pharmaceutical formulations and medical devices.^[10] PDMS is valued for its biocompatibility, chemical inertness, and tunable physical properties. It is used in applications such as:

- Controlled-Release Coatings: PDMS can be formulated as a coating for tablets to control the release rate of a drug.^[11]
- Excipients: Due to its inert nature, it is used as an excipient in various formulations.^[11]
- Medical Devices: Its biocompatibility makes it suitable for use in implants and other medical devices.

Although PMHS itself is generally not used as a direct excipient due to the reactivity of the Si-H bond, its copolymers with dimethylsiloxane are explored. The chemistry of PMHS is fundamental to the broader class of silicones that are critical to the pharmaceutical industry.

Conclusion

Poly(methylhydrosiloxane) is a powerful tool for the modern medicinal and process chemist. Its utility as a safe, inexpensive, and effective reducing agent for a wide array of functional groups makes it an indispensable reagent in the synthesis of pharmaceutical intermediates and complex APIs. While its direct application in final drug formulations is limited, its role in the efficient and sustainable synthesis of these vital molecules underscores its importance to the drug development industry. A thorough understanding of its properties and reaction protocols allows researchers to harness its full potential in creating the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Poly(methylhydrosiloxane): Overview and Conversion Method of its Waste to Useful Commodities _Chemicalbook [chemicalbook.com]
- 2. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 3. Application of Poly(methylhydrosiloxane)_Chemicalbook [chemicalbook.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. 聚甲基氢硅氧烷 viscosity 15-40 mPa.s (20 °C) | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbino.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO₄/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. mdpi.com [mdpi.com]
- 11. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Poly(methylhydrosiloxane) (PMHS): A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b7799882#poly-methylhydrosiloxane-cas-number-and-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com